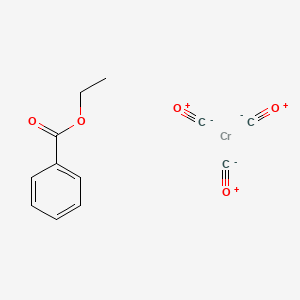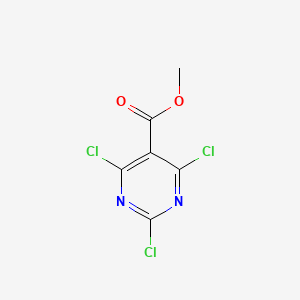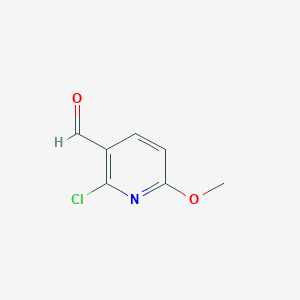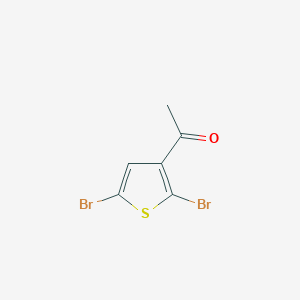
3-Acetyl-2,5-dibromothiophene
描述
3-Acetyl-2,5-dibromothiophene is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 . It is a white to yellow solid and is used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and material science.
Synthesis Analysis
The synthesis of 3-acetyl-2,5-dibromothiophene involves a two-step reaction. The first step is the condensation reaction between the appropriate carboxylic acid hydrazide and aldehydes. The obtained hydrazones are then subjected to a cyclization reaction with acetic anhydride .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2,5-dibromothiophene is represented by the InChI code1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 . Chemical Reactions Analysis
2,5-Dibromothiophene, a related compound, has been known to polymerize by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene) . This could potentially be a reaction pathway for 3-Acetyl-2,5-dibromothiophene as well.Physical And Chemical Properties Analysis
3-Acetyl-2,5-dibromothiophene is a white to yellow solid . It has a molecular weight of 283.97 . The compound is stored at a temperature of +4°C .科学研究应用
Summary of the Application
3-Acetyl-2,5-dibromothiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .
Methods of Application or Experimental Procedures
The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are the main focus of this account . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Results or Outcomes
The resulting polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
2. Synthesis of Chiral Thiophene Derivatives
Summary of the Application
3-Acetyl-2,5-dibromothiophene can be used in the synthesis of chiral thiophene derivatives . These derivatives can be used in the development of new pharmaceuticals and agrochemicals .
Methods of Application or Experimental Procedures
The synthesis involves bromination of 3-thiophenecarboxylic acid to afford 2,5-dibromo-3-thiophenecarboxylic acid, which undergoes esterification with ®-(−)-(2) and (S)-(+)-(2)-nonanol with the help of triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) to afford R - and S-2 .
Results or Outcomes
The resulting chiral thiophene derivatives can be used in the development of new pharmaceuticals and agrochemicals .
3. Nucleophilic, Electrophilic and Radical Reactions on Thiophene Ring
Summary of the Application
3-Acetyl-2,5-dibromothiophene can be used in nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring . These reactions are fundamental in the synthesis of various thiophene derivatives .
Methods of Application or Experimental Procedures
The methods involve various types of reactions including nucleophilic substitution, electrophilic substitution, and radical reactions . The specific procedures and conditions can vary widely depending on the desired product .
Results or Outcomes
The resulting thiophene derivatives can be used in a wide range of applications, from pharmaceuticals to materials science .
属性
IUPAC Name |
1-(2,5-dibromothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBKIZAUJGZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511914 | |
| Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,5-dibromothiophene | |
CAS RN |
80775-39-9 | |
| Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



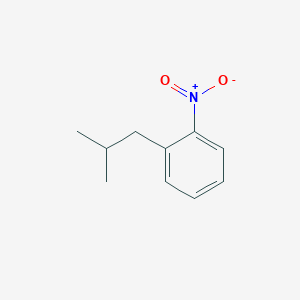
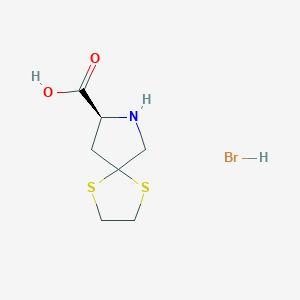
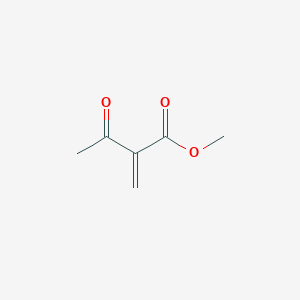
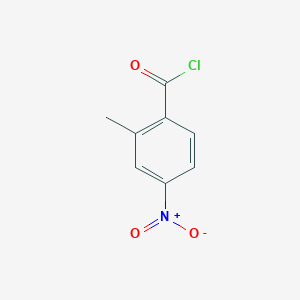

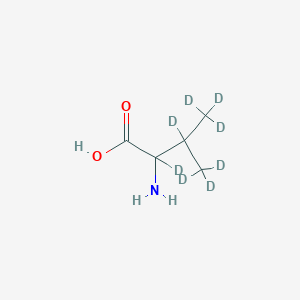

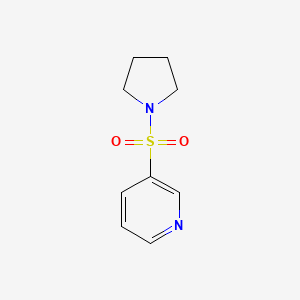
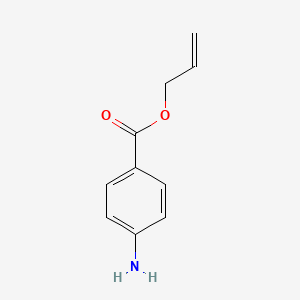
![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)
